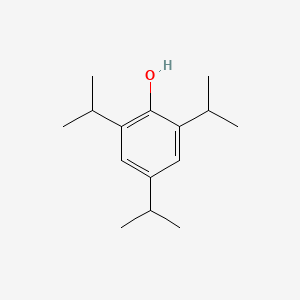

2,4,6-Triisopropylphenol

Description

Properties

IUPAC Name |

2,4,6-tri(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFKKINZIWVNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041340 | |

| Record name | 2,4,6-Triisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2934-07-8 | |

| Record name | 2,4,6-Triisopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triisopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Spectroscopic Characterization of 2,4,6-Triisopropylphenol (CAS 2934-07-8)

Part 1: Executive Summary & Structural Context

Identity: 2,4,6-Triisopropylphenol CAS Registry Number: 2934-07-8 Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol [1][2][3][4]

Significance in Research: this compound serves as a critical model for sterically hindered phenols. Unlike simple phenol, the bulky isopropyl groups at the ortho positions (2 and 6) create a "steric fence" around the hydroxyl group. This structural feature drastically alters its spectroscopic behavior—most notably in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—by inhibiting intermolecular hydrogen bonding. It is widely utilized as an antioxidant stabilizer in polymers and fuels, and as a mechanistic probe in oxidative coupling studies.

Structural Visualization

The following diagram illustrates the steric environment of the hydroxyl group, which dictates the spectroscopic data presented in this guide.

Figure 1: Structural logic of this compound showing the steric shielding of the hydroxyl moiety.

Part 2: Spectroscopic Profile

Mass Spectrometry (EI-MS)

Methodology: Electron Ionization (70 eV). Interpretation: The mass spectrum is dominated by the stability of benzylic-type carbocations. The fragmentation pattern is characteristic of alkyl-substituted aromatics.

| m/z (Mass-to-Charge) | Intensity (%) | Fragment Assignment | Mechanistic Origin |

| 220 | ~23% | [M]⁺ | Molecular Ion (Stable aromatic radical cation) |

| 205 | 100% | [M – 15]⁺ | Base Peak. Loss of methyl radical (•CH₃) from an isopropyl group to form a stabilized quinoid-like cation. |

| 177 | ~9% | [M – 43]⁺ | Loss of isopropyl radical (•C₃H₇). |

| 43 | Variable | [C₃H₇]⁺ | Isopropyl cation fragment. |

Fragmentation Pathway Diagram:

Figure 2: Primary fragmentation pathways observed in Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (¹H)[1]

¹H NMR Data

The symmetry of the molecule (C2v) simplifies the spectrum. The two ortho isopropyl groups are equivalent, but distinct from the para isopropyl group.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 6.91 | Singlet (s) | 2H | Ar-H (C3, C5) | Aromatic protons are equivalent due to symmetry. |

| 4.66 | Singlet (s) | 1H | Ar-OH | Diagnostic: Sharp peak.[5] Lack of broadening indicates minimal intermolecular hydrogen bonding due to steric hindrance. |

| 3.14 | Septet (sept) | 2H | Ortho-CH(CH₃)₂ | Deshielded relative to para due to proximity to OH and ring currents. |

| 2.84 | Septet (sept) | 1H | Para-CH(CH₃)₂ | Typical benzylic methine position. |

| 1.26 | Doublet (d) | 12H | Ortho-CH(CH ₃)₂ | Methyls of the bulky groups flanking the OH. |

| 1.23 | Doublet (d) | 6H | Para-CH(CH ₃)₂ | Methyls of the distal isopropyl group. |

¹³C NMR Data (Assignments)

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 147.5 | Quaternary (Cq) | C1 (C-OH) |

| 140.8 | Quaternary (Cq) | C4 (C-Para) |

| 133.2 | Quaternary (Cq) | C2, C6 (C-Ortho) |

| 120.5 | Methine (CH) | C3, C5 (Aromatic CH) |

| 34.2 | Methine (CH) | Para-C H(CH₃)₂ |

| 27.3 | Methine (CH) | Ortho-C H(CH₃)₂ |

| 24.2 | Methyl (CH₃) | Para-CH(C H₃)₂ |

| 22.8 | Methyl (CH₃) | Ortho-CH(C H₃)₂ |

Infrared (IR) Spectroscopy

Method: Liquid Film (Neat) or KBr Pellet.

Key Diagnostic Feature: The "Free" Hydroxyl In unhindered phenols, the O-H stretch is typically a broad band (3200–3400 cm⁻¹) due to extensive hydrogen bonding. In CAS 2934-07-8, the ortho-isopropyl groups physically block the approach of other molecules.

-

3600–3650 cm⁻¹ (Sharp, Medium): Free O-H stretching vibration.[5] This sharpness is the hallmark of steric hindrance.

-

2960, 2870 cm⁻¹ (Strong): C-H stretching (Alkyl, Isopropyl methyls).

-

1600, 1460 cm⁻¹: Aromatic ring skeletal vibrations (C=C).

Part 3: Experimental Protocols & Quality Control

Protocol 1: NMR Sample Preparation

Objective: Ensure high-resolution spectral acquisition without concentration effects.

-

Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

-

Concentration: Dissolve 10–15 mg of this compound in 0.6 mL of solvent.

-

Note: High concentrations (>50 mg/mL) may induce slight broadening of the OH peak, though less than in unhindered phenols.

-

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove undissolved particulates that cause magnetic field inhomogeneity.

Protocol 2: Impurity Profiling (GC-MS)

Objective: Detect common synthetic byproducts (e.g., mono- or di-isopropyl phenols).

-

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Temperature Program:

-

Hold at 60°C for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

Validation Criteria:

-

This compound: Retention time ~15-16 min (system dependent).

-

Impurity A (2,4-Diisopropylphenol): Elutes earlier; Mass spectrum M+ = 178.

-

Impurity B (2,6-Diisopropylphenol): Elutes earlier; Mass spectrum M+ = 178.[1]

-

References

-

National Institute of Standards and Technology (NIST). Phenol, 2,4,6-tris(1-methylethyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Compound Summary for CID 82158: this compound.[3][4] National Library of Medicine. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[6] (Reference for solvent residual peak calibration). [Link]

Sources

- 1. This compound(2934-07-8) 13C NMR spectrum [chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. This compound – Wikipedia [de.wikipedia.org]

- 4. This compound | C15H24O | CID 82158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 6. scs.illinois.edu [scs.illinois.edu]

1H and 13C NMR Spectral Analysis of 2,4,6-Triisopropylphenol: A Technical Guide

Abstract

This technical guide provides a rigorous spectral analysis of 2,4,6-Triisopropylphenol (CAS: 2934-07-8), a critical structural analogue of Propofol and a common antioxidant stabilizer.[1] Designed for analytical chemists and drug development professionals, this document details the specific 1H and 13C NMR signatures required for structural verification and impurity profiling.[1] The guide emphasizes the utility of molecular symmetry (

Introduction: The Structural Context[1]

This compound is a sterically hindered phenol characterized by a high degree of symmetry.[1] Unlike asymmetric phenolic impurities, this molecule possesses a

Significance in Analysis:

-

Symmetry Simplification: The symmetry renders the C2/C6 positions and the C3/C5 positions magnetically equivalent, drastically simplifying the NMR splitting patterns.[1]

-

Steric Shielding: The bulky ortho-isopropyl groups create a "steric pocket" around the hydroxyl group.[1] In 1H NMR, this often results in a sharper hydroxyl singlet compared to unhindered phenols, as intermolecular proton exchange is kinetically suppressed.[1]

-

Differentiation: Precise integration of the aliphatic region is the primary method for distinguishing this compound from 2,6-diisopropylphenol (Propofol), which lacks the para-substituted isopropyl moiety.[1]

Experimental Methodology

To ensure reproducibility and high-resolution data (E-E-A-T), the following acquisition parameters are recommended.

Sample Preparation[1]

-

Solvent: Chloroform-d (

) is the standard solvent.[1] It minimizes hydroxyl proton exchange compared to protic solvents like Methanol- -

Concentration: Prepare a solution of ~10-15 mg of analyte in 0.6 mL of solvent.

-

Note: High concentrations (>50 mg/mL) may induce chemical shift changes in the OH signal due to concentration-dependent hydrogen bonding, even with steric hindrance.[1]

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm (1H) / 77.16 ppm (13C).[1]

Instrument Parameters (400 MHz Base Frequency)

-

1H NMR:

-

13C NMR:

-

Pulse Sequence: Proton-decoupled (typically waltz16).[1]

-

Relaxation Delay (

): -

Scans:

512 (due to lower sensitivity and quaternary carbons).

-

Structural Analysis & Symmetry

The molecule's symmetry dictates the number of unique signals observed.[1]

-

Equivalent Protons:

-

Set A: Hydroxyl proton (1H).[1]

-

Set B: Aromatic protons at C3 and C5 (2H).[1]

-

Set C: Methine protons of the two ortho isopropyl groups (2H).

-

Set D: Methine proton of the para isopropyl group (1H).[1]

-

Set E: Methyl protons of the ortho isopropyl groups (12H).[1]

-

Set F: Methyl protons of the para isopropyl group (6H).[1]

-

This results in exactly 6 distinct signals in the 1H NMR spectrum.

Visualization: Spectral Assignment Workflow

Caption: Logical workflow for the spectral verification of this compound emphasizing symmetry checks.

1H NMR Spectral Analysis (Detailed)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Mechanistic Insight |

| 6.91 | Singlet (s) | 2H | - | Ar-H (C3, C5) | Appears as a singlet because H3 and H5 are chemically equivalent and do not couple to each other.[1] |

| 4.66 | Broad Singlet (s) | 1H | - | Ar-OH | Sharpness varies with water content.[1] Deshielded by aromatic ring current.[1] |

| 3.14 | Septet (sep) | 2H | 6.9 Hz | Ortho-CH | Deshielded relative to para-methine due to proximity to the electronegative Oxygen (Ortho Effect).[1] |

| 2.84 | Septet (sep) | 1H | 6.9 Hz | Para-CH | Typical benzylic methine position; shielded relative to ortho position.[1] |

| 1.27 | Doublet (d) | 12H | 6.9 Hz | Ortho-CH | Methyls of the bulky ortho groups.[1] Integration confirms the presence of two such groups.[1][3] |

| 1.23 | Doublet (d) | 6H | 6.9 Hz | Para-CH | Methyls of the single para group.[1] |

Key Diagnostic: The presence of two distinct septets in the 2.8–3.2 ppm range is the definitive fingerprint for 2,4,6-substitution.[1] Propofol (2,6-substitution) shows only one septet (~3.15 ppm).[1]

13C NMR Spectral Analysis (Detailed)

Solvent:

The 13C spectrum exhibits 8 distinct carbon environments due to symmetry.

| Chemical Shift ( | Carbon Type | Assignment | Structural Logic |

| 147.8 | Quaternary (Cq) | C1 (C-OH) | Most deshielded signal due to direct attachment to Oxygen.[1] |

| 140.5 | Quaternary (Cq) | C4 (Para) | Deshielded by alkyl substitution; distinct from ortho carbons.[1] |

| 133.6 | Quaternary (Cq) | C2, C6 (Ortho) | Equivalent carbons bearing the bulky isopropyl groups.[1] |

| 120.8 | Methine (CH) | C3, C5 (Meta) | Unsubstituted aromatic carbons; shielded relative to Cq.[1] |

| 34.2 | Methine (CH) | Para-C H | Benzylic carbon of the para-isopropyl group.[1] |

| 27.3 | Methine (CH) | Ortho-C H | Benzylic carbon of the ortho-isopropyl groups.[1] |

| 24.3 | Methyl ( | Para-CH( | Methyl carbons (often overlapping or very close).[1] |

| 22.8 | Methyl ( | Ortho-CH( | Methyl carbons.[1] |

Note: Methyl carbon shifts (22-24 ppm) are approximate and may overlap depending on resolution; however, the intensity ratio will reflect the 2:1 population.

Advanced Verification: 2D NMR Correlations

For unambiguous assignment in complex mixtures (e.g., crude reaction products), 2D NMR is essential.[1]

HMBC (Heteronuclear Multiple Bond Correlation)[1]

-

C1 (147.8 ppm) will show strong correlations to the Aromatic H (6.91 ppm) and the Ortho-Methine H (3.14 ppm) .[1]

-

C4 (140.5 ppm) will correlate to Aromatic H (6.91 ppm) and Para-Methine H (2.84 ppm) .[1]

-

C2/C6 (133.6 ppm) will correlate to Aromatic H (6.91 ppm) and Ortho-Methyl H (1.27 ppm) .[1]

Visualization: Connectivity Map

Caption: Key HMBC and NOE correlations used to verify the position of substituents.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][4] SDBS Compounds and Spectral Search: this compound (SDBS No. 12839).[1] Spectral Database for Organic Compounds.[1][4] [Link][1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 82158, this compound.[1][Link][1]

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

Sources

Technical Guide: Mechanism of Oxidation for 2,4,6-Triisopropylphenol

Executive Summary

2,4,6-Triisopropylphenol (2,4,6-TIP) represents a critical model system in the study of sterically hindered phenols. Unlike its widely cited analog, 2,4,6-tri-tert-butylphenol (TTBP), 2,4,6-TIP possesses a unique structural feature—a benzylic hydrogen atom at the para-position—that fundamentally alters its oxidative fate. While TTBP forms a persistent radical that eventually yields peroxides, 2,4,6-TIP undergoes a rapid disproportionation mechanism driven by this labile

This guide details the mechanistic pathways of 2,4,6-TIP oxidation, providing researchers with the causal logic required to predict stability profiles and design antioxidant systems.

Part 1: Structural Basis of Reactivity

The reactivity of 2,4,6-TIP is dictated by the interplay between steric protection and electronic susceptibility.

| Feature | Structural Component | Mechanistic Consequence |

| Steric Shielding | Ortho-isopropyl groups (Positions 2, 6) | Prevents rapid C-C dimerization (coupling) typical of unhindered phenols. Stabilizes the phenoxyl radical kinetically. |

| Electronic Lability | Para-isopropyl group (Position 4) | Contains a benzylic |

| Redox Potential | Electron-rich aromatic ring | Lowers the oxidation potential ( |

Part 2: The Oxidation Mechanism

The oxidation of 2,4,6-TIP is not a single event but a bifurcated pathway dependent on environmental conditions (aerobic vs. anaerobic) and the nature of the oxidant.

Phase I: Formation of the Phenoxyl Radical

The initiating step is invariably a Proton-Coupled Electron Transfer (PCET) . The phenol acts as a hydrogen atom donor to a radical species (

-

Observation: The resulting 2,4,6-triisopropylphenoxyl radical is blue/green in non-polar solvents, detectable by UV-Vis (

nm) and EPR. -

Stability: While "stable" on a millisecond timescale due to steric hindrance, it is transient compared to the TTBP radical.

Phase II: Fate of the Radical (The Bifurcation)

Here, the presence of the para-isopropyl

Pathway A: Disproportionation (Anaerobic/Concentrated Conditions)

Two phenoxyl radicals interact. One acts as an oxidant, abstracting the benzylic hydrogen from the para-isopropyl group of the other.

-

Radical 1 regains a hydrogen to become the parent phenol.

-

Radical 2 loses a hydrogen to form a Quinone Methide .

Product: 2,6-Diisopropyl-4-isopropylidene-2,5-cyclohexadien-1-one.

-

Significance: Quinone methides are highly reactive electrophiles, often responsible for "yellowing" in polymers and potential toxicity in biological systems due to Michael addition reactions.

Pathway B: Oxidative Dealkylation (Aerobic/High-Potential Conditions)

In the presence of excess oxygen or strong oxidants (e.g., Chromic acid, electrochemical over-oxidation), the radical reacts with

-

Formation of a para-peroxy cyclohexadienone intermediate.

-

Ipso-elimination of the isopropyl group (likely as acetone or propylene fragments).

-

Rearrangement to the stable quinone.

Product: 2,6-Diisopropyl-1,4-benzoquinone .

Mechanistic Visualization[2]

The following diagram illustrates the divergent pathways derived from the initial radical species.

Figure 1: Bifurcated oxidation pathway of this compound showing the critical role of the para-substituent.

Part 3: Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol 1: Electrochemical Analysis (Cyclic Voltammetry)

This method confirms the reversibility of the first electron transfer and the stability of the radical.

-

Objective: Determine

and radical lifetime. -

Setup:

-

Working Electrode: Glassy Carbon (3 mm diameter).

-

Counter Electrode: Platinum wire.

-

Reference: Ag/AgCl (non-aqueous).

-

Solvent: Acetonitrile (MeCN) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

-

-

Procedure:

-

Dissolve 2,4,6-TIP (1 mM) in the electrolyte solution.

-

Purge with Argon for 10 minutes to remove

. -

Scan from 0.0 V to +1.5 V and reverse.

-

Analysis: Look for a quasi-reversible wave. A peak separation (

) > 60 mV indicates slow electron transfer or chemical reversibility issues. The absence of a return reduction peak indicates a fast follow-up chemical reaction (EC mechanism), likely disproportionation.

-

Protocol 2: Chemical Generation & EPR Detection

This protocol isolates the radical signal to confirm identity.

-

Reagents: 2,4,6-TIP, Benzene (solvent), Lead Dioxide (

) or Alkaline -

Procedure:

-

Prepare a 10 mM solution of 2,4,6-TIP in benzene.

-

Add excess solid

and shake vigorously for 30 seconds. -

Filter rapidly into an EPR tube (anaerobic conditions preferred).

-

Measurement: Record X-band EPR spectrum at room temperature.

-

Expected Signal: A 1:3:3:1 quartet (coupling with para-H? No, para-isopropyl

-H) or complex multiplet due to coupling with meta-protons and isopropyl protons. Note: The primary splitting is usually dominated by the para-substituent's alpha-protons.

-

Protocol 3: Product Isolation (Preparative Scale)

To confirm the formation of the quinone methide or benzoquinone.

-

Oxidant: Silver Oxide (

) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). -

Procedure:

-

Stir 2,4,6-TIP (1 mmol) with

(2 mmol) in -

Filter off silver salts.

-

Evaporate solvent.[1]

-

Analysis: Analyze residue by

-NMR. -

Key Marker: Look for the disappearance of the phenolic -OH signal (~5.0 ppm) and the appearance of vinylic protons or quinone ring protons (6.5–7.0 ppm).

-

Part 4: Quantitative Data Summary

| Parameter | Value / Characteristic | Notes |

| CAS Number | 2934-07-8 | |

| Molecular Weight | 220.35 g/mol | |

| Oxidation Potential ( | ~0.9 - 1.1 V vs Ag/AgCl | Lower than phenol (1.3 V) due to alkyl donation. |

| Radical Color | Blue / Green | Characteristic of hindered phenoxyl radicals. |

| Major Degradation Product | 2,6-Diisopropyl-1,4-benzoquinone | Under aerobic/strong oxidation conditions. |

| Primary Kinetic Pathway | Second-order Disproportionation | Rate depends on [Radical]². |

References

-

BenchChem. (n.d.). This compound Structure and Properties. Retrieved from

-

Royal Society of Chemistry. (2018). Mechanism of formation of phenoxyl radicals during the photo-oxidation of phenol. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

-

National Institutes of Health (NIH). (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction. Journal of the American Chemical Society.[2] Retrieved from

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from

-

ScienceMadness. (1956). Oxidation of Mostohydric Phenols by Alkaline Ferricyanide. Retrieved from

Sources

An In-Depth Technical Guide to the Safe Handling of 2,4,6-Triisopropylphenol for Research and Development Professionals

Introduction: 2,4,6-Triisopropylphenol (CAS No. 2934-07-8) is a sterically hindered phenolic compound utilized across various industries. Its antioxidant and stabilizing properties make it a valuable component in plastics, polymers, and fuels.[1] In research and drug development, it may be used as a synthetic intermediate or a reference compound. However, like many substituted phenols, its handling necessitates a robust and informed safety protocol. This guide provides a comprehensive overview of the health and safety considerations, engineering controls, and emergency procedures required for the safe handling of this compound, grounded in established safety principles and available chemical data. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. While comprehensive toxicological data for this compound is not as extensive as for more common reagents, available information and data from analogous compounds allow for a robust risk assessment.

Primary Hazards:

-

Corrosivity and Irritation: Phenolic compounds are known for their corrosive nature. This compound is described as highly corrosive and capable of causing caustic injuries to the eyes, skin, mouth, and gastrointestinal tract upon contact.[2]

-

Dermal Absorption: The compound has a high partition coefficient (XLogP3 ≈ 4.9), indicating it is highly lipophilic.[3] This property suggests a significant potential for absorption through the skin, making dermal contact a primary route of exposure and potential systemic toxicity.

-

Systemic Effects: Following significant exposure, potential systemic effects may include nausea, vomiting, diarrhea, hypotension, and toxicity to the liver and kidneys.[2]

-

Endocrine Disruption: this compound is identified as a potential endocrine-disrupting compound, warranting additional caution, particularly for researchers of reproductive age or those with underlying health conditions.[4]

It is critical to note that many official Safety Data Sheets (SDS) lack formal GHS hazard classifications for this specific compound, indicating a gap in standardized testing.[3][5] Therefore, a conservative approach, treating it as a corrosive and dermally toxic substance, is scientifically prudent.

Section 2: Physicochemical Properties

Understanding the physical properties of this compound is essential for designing appropriate storage and handling protocols. Its low vapor pressure, for instance, indicates a lower risk of inhalation at ambient temperatures unless it is aerosolized or heated.

| Property | Value | Source(s) |

| CAS Number | 2934-07-8 | [2][3][5] |

| Molecular Formula | C₁₅H₂₄O | [3][4] |

| Molecular Weight | ~220.35 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid with a characteristic aromatic odor | [1] |

| Boiling Point | ~249 - 274 °C | [3][5] |

| Density | ~0.925 - 0.95 g/cm³ | [3][5] |

| Vapor Pressure | ~0.00324 mmHg at 25°C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][6] |

| Partition Coefficient (XLogP3) | ~4.9 | [3] |

Section 3: The Hierarchy of Controls for Exposure Mitigation

The most effective approach to laboratory safety follows the hierarchy of controls. This framework prioritizes strategies from most to least effective to minimize or eliminate exposure to hazards.

Caption: Hierarchy of controls, from most to least effective.

For this compound, engineering controls (e.g., a certified chemical fume hood) are the primary means of exposure prevention.[5][7] Personal Protective Equipment (PPE) serves as the essential final barrier.

Section 4: Standard Operating Procedure for Safe Handling

This protocol outlines the minimum requirements for handling this compound in a laboratory setting.

-

Preparation and Pre-Handling:

-

Review the Safety Data Sheet (SDS) before beginning work.

-

Ensure a chemical fume hood is operational and certified.

-

Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[7]

-

Assemble all necessary materials and equipment within the fume hood to minimize movement.

-

Don the appropriate PPE as described in Section 5.

-

-

Handling and Dispensing:

-

Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to contain any potential vapors or aerosols.[8]

-

Use non-sparking tools to prevent ignition from electrostatic discharge.[5]

-

Avoid direct contact with skin, eyes, and clothing.[8]

-

Keep containers tightly closed when not in use.[5]

-

-

Post-Handling:

-

Decontaminate all work surfaces after completion of the task.

-

Properly remove and dispose of PPE to avoid cross-contamination.

-

Wash hands thoroughly with soap and water after removing gloves.[7]

-

Section 5: Personal Protective Equipment (PPE) Protocol

Given the corrosive nature and high potential for dermal absorption, a stringent PPE protocol is mandatory.

-

Eye and Face Protection: Wear chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[5][7] A face shield should be worn over goggles if there is a significant splash risk.

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Given the lipophilic nature of the compound, consider double-gloving for extended procedures.

-

Protective Clothing: A long-sleeved lab coat is required. For larger quantities or tasks with a higher splash potential, wear impervious clothing or a chemical-resistant apron.[5]

-

-

Respiratory Protection: Due to the low vapor pressure, respiratory protection is not typically required when handling small quantities in a fume hood.[5] However, if irritation is experienced or work is performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Caption: Recommended sequence for donning and doffing PPE.

Section 6: Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][9] Keep containers tightly closed and store away from foodstuffs and incompatible materials.[5][9] Designate a "Corrosives Area" for storage if possible.[8]

-

Incompatible Materials: Avoid contact with:

Section 7: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce injury and damage.

Spill Response

For minor laboratory spills:

-

Alert: Immediately alert personnel in the vicinity.

-

Evacuate: If necessary, evacuate the immediate area.

-

Protect: Ensure you are wearing appropriate PPE (double gloves, goggles, lab coat) before addressing the spill.

-

Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[9] Do not use combustible materials.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5][9]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Chemical Details - Pesticide Info [pesticideinfo.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C15H24O | CID 82158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS 18254-13-2: 2,4,6-Tris(1-phenylethyl)phenol [cymitquimica.com]

- 7. leap.epa.ie [leap.epa.ie]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: 2,4,6-Triisopropylphenol (TIP) as a Bulky Ligand in Organometallic Catalysis

Introduction: The Strategic Advantage of TIP

In the precise engineering of organometallic catalysts, ligand sterics dictate reactivity. While the ubiquity of 2,6-di-tert-butyl-4-methylphenol (BHT) is undeniable, 2,4,6-Triisopropylphenol (TIP) offers a critical alternative for fine-tuning catalytic pockets.

The TIP ligand provides a "Goldilocks" steric environment:

-

Ortho-Isopropyl Groups: Provide significant steric shielding to the metal center, preventing homoleptic dimerization, yet are less obstructing than tert-butyl groups, allowing for the coordination of bulkier monomers (e.g., substituted lactides).

-

Para-Isopropyl Group: Enhances solubility in non-polar hydrocarbon solvents (Pentane, Toluene) compared to methyl-substituted analogs, crucial for solution-phase polymerization.

-

Electronic Tuning: The electron-donating nature of the three isopropyl groups increases the electron density on the phenoxide oxygen, subtly modulating the Lewis acidity of the metal center.

This guide details the synthesis and application of TIP-based Aluminum complexes, specifically for Ring-Opening Polymerization (ROP) of cyclic esters and as Steric Modifiers in olefin polymerization.

Ligand & Complex Synthesis Protocols

Safety & Handling (MSDS Highlights)

-

This compound: Irritant. Solid at room temperature (MP ~48-50°C).

-

Trimethylaluminum (TMA) / Triethylaluminum (TEA): Pyrophoric. Reacts violently with water and air. Must be handled in a Glovebox or using strict Schlenk techniques.

-

Solvents: Toluene, Hexane (Anhydrous, degassed).

Protocol A: Synthesis of Methylaluminum Bis(2,4,6-triisopropylphenoxide)

A bulky Lewis Acid catalyst analogous to the "MAD" organoaluminum reagent.

Target Complex: MeAl(O-TIP)2 Reaction: AlMe3 + 2 TIP-H → MeAl(O-TIP)2 + 2 CH4↑

Materials:

-

This compound (TIP-H): 4.41 g (20.0 mmol)

-

Trimethylaluminum (2.0 M in Toluene): 5.0 mL (10.0 mmol)

-

Solvent: Anhydrous Toluene (50 mL)

Step-by-Step Procedure:

-

Preparation: In an N2-filled glovebox, dissolve 4.41 g of TIP-H in 30 mL of anhydrous toluene. Ensure the phenol is fully dissolved (gentle warming may be required).

-

Addition: Place the AlMe3 solution in a Schlenk flask equipped with a magnetic stir bar. Cool to 0°C using an ice bath.

-

Reaction: Slowly add the TIP-H solution to the AlMe3 via cannula or syringe over 15 minutes. Caution: Methane gas evolution will occur.

-

Completion: Allow the mixture to warm to room temperature and stir for 3 hours. The gas evolution should cease.

-

Isolation:

-

Option A (Solution Use): The resulting solution is approximately 0.2 M and can be used directly for catalysis.

-

Option B (Solid Isolation): Remove volatiles under vacuum. Recrystallize the resulting white solid from minimal hot hexane at -30°C to obtain colorless crystals of MeAl(O-TIP)2.

-

-

Characterization: 1H NMR (C6D6) should show the disappearance of the phenolic -OH signal and the presence of a high-field Al-Me signal (typically near -0.3 ppm).

Application: Ring-Opening Polymerization (ROP) of Lactide

The MeAl(O-TIP)2 complex serves as an initiator for the controlled ROP of rac-lactide to produce Polylactide (PLA), a biodegradable polymer. The bulky TIP ligands prevent catalyst aggregation and control the stereochemistry of insertion.

Experimental Workflow

Figure 1: Experimental workflow for the ROP of Lactide using TIP-Aluminum complexes.

Protocol B: Polymerization Run

-

Initiator Formation: In a Schlenk tube, mix MeAl(O-TIP)2 (0.1 mmol) with Benzyl Alcohol (BnOH, 0.1 mmol) in Toluene (2 mL). Stir for 15 mins at RT. This generates the active alkoxide species (TIP)2Al-OBn.

-

Monomer Addition: Add rac-Lactide (1.44 g, 10 mmol, 100 equiv) dissolved in Toluene (8 mL).

-

Polymerization: Heat the sealed vessel to 70°C.

-

Monitoring: Monitor conversion by taking aliquots for 1H NMR (observe methine proton shift from 5.0 ppm in monomer to 5.2 ppm in polymer).

-

Termination: Once desired conversion is reached, quench with 1 mL of MeOH containing 5% HCl.

-

Precipitation: Pour the reaction mixture into cold Methanol (100 mL) to precipitate the PLA. Filter and dry under vacuum.

Mechanistic Insight: The "Goldilocks" Steric Effect

Why choose TIP over BHT? The answer lies in the coordination geometry.

Figure 2: Steric comparison of BHT and TIP ligands. TIP offers a more accessible metal center while maintaining monomeric stability.

Comparative Data: Ligand Performance in ROP

| Feature | 2,6-Di-tert-butyl-4-methylphenol (BHT) | This compound (TIP) |

| Ortho-Sterics | Very High (t-Bu) | High (i-Pr) |

| Solubility (Tol) | Good | Excellent |

| Lewis Acidity | Lower (Inductive +Shielding) | Moderate |

| Reaction Rate | Slower (High barrier to insertion) | Faster (Lower barrier) |

| Stereocontrol | High (Iso-selective) | Moderate-High (Tunable) |

Troubleshooting & Optimization

-

Catalyst Death (Hydrolysis):

-

Slow Polymerization:

-

Cause: Steric bulk of TIP is insufficient to prevent aggregation at high concentrations.

-

Fix: Run reactions at lower concentration ([M]0 = 0.5 - 1.0 M) or increase temperature to 90°C.

-

-

Broad PDI (Polydispersity Index):

-

Cause: Slow initiation relative to propagation.

-

Fix: Ensure the MeAl(O-TIP)2 + BnOH activation step is allowed to proceed for at least 15-30 mins before adding lactide.

-

References

-

General Synthesis of Bulky Aluminum Phenoxides

- Shapiro, P. J., et al.

-

Source: (Reference for general Al-Phenoxide synthesis methodology).

-

Use of Bulky Phenols in Aluminoxanes (MAO Modification)

- Luo, L., et al. "Haloaluminoxane compositions, their preparation, and their use in catalysis." U.S.

-

Source: (Explicitly lists this compound as a preferred modifier).

-

Mechanistic Aspects of Aluminum ROP Catalysts

- Nomura, N., et al. "Stereoselective ring-opening polymerization of a racemic lactide by using achiral salen- and homosalen-aluminum complexes." Chemistry – A European Journal.

-

Source: (Provides the foundational mechanistic understanding for Al-catalyzed ROP).

-

Ligand Properties (NIST Data)

- "Phenol, 2,4,6-tris(1-methylethyl)-." NIST Chemistry WebBook, SRD 69.

-

Source:

-

Comparative Sterics in Main Group Chemistry

- Power, P. P. "Main Group Multiple Bonds for Bond Activations and Catalysis.

-

Source:

Sources

- 1. 4-Isopropylphenol | 99-89-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP1108704A1 - Process for producing alkylated hydroxyl-containing aromatic compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Note: HPLC Method Development for Quantification of 2,4,6-Triisopropylphenol

Executive Summary & Scientific Context

2,4,6-Triisopropylphenol (2,4,6-TiPP) is a critical process-related impurity often found in the synthesis of Propofol (2,6-diisopropylphenol).[1][2] Structurally, it arises from the over-alkylation of phenol during the Friedel-Crafts alkylation process.[2]

From a chromatographic perspective, 2,4,6-TiPP presents a distinct challenge due to its high lipophilicity (LogP

This guide outlines a robust, self-validating HPLC protocol designed to quantify 2,4,6-TiPP at trace levels (<0.05%), ensuring compliance with ICH Q3A(R2) guidelines for impurities in new drug substances.

Chemical Profile[1][2][3][4][5][6][7][8]

-

Key Property: High Lipophilicity (Elutes after Propofol in RP-HPLC).[1][2][4]

-

UV Max: ~272 nm (Characteristic phenolic absorption).[1][2][4]

Method Development Strategy: The "Why" Behind the Protocol

To develop a robust method, we must address the specific physicochemical interactions of the analyte.[2]

Stationary Phase Selection

Given the non-polar nature of the three isopropyl groups, a standard C18 (USP L1) column is the logical choice.[2] However, to prevent peak tailing caused by the interaction of the phenolic hydroxyl group with residual silanols on the silica support, a highly end-capped column with high carbon load is required.[1][2]

Mobile Phase & pH Control

Phenols are weak acids.[1][2][4] While 2,4,6-TiPP has a high pKa (>10), using a neutral mobile phase can lead to variable retention times due to micro-environmental pH changes on the column surface.[1][2]

-

Acid Modifier: We utilize 0.1% Phosphoric Acid (pH ~2.5).[1][2][4][6] This suppresses the ionization of the phenol group, keeping it in its neutral, protonated form, which maximizes interaction with the C18 chain and sharpens the peak shape.[1][2]

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength, which is necessary to elute this highly retained compound in a reasonable time.[1][2]

Elution Mode: Gradient vs. Isocratic

Propofol elutes relatively late; 2,4,6-TiPP elutes even later.[1][2][4] An isocratic method capable of separating Propofol from early eluters would result in an excessively broad and late peak for 2,4,6-TiPP, diminishing sensitivity (LOD).[1][2]

-

Strategy: A gradient elution is mandatory.[1][2][4] We start with moderate organic strength to resolve Propofol, then ramp to high organic (90%+) to "push" the 2,4,6-TiPP off the column as a sharp, quantifiable peak.[1][2]

Experimental Protocol

Equipment & Reagents[1][2][5]

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (must support gradient elution).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2][4]

-

Column: Agilent Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm (or equivalent USP L1).[1][2][4]

-

Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.[1][2][4]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 35°C | Improves mass transfer, reducing backpressure and sharpening peaks.[1][4] |

| Flow Rate | 1.5 mL/min | High flow feasible due to low viscosity of ACN/Water mix.[2][4] |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements (LOD). |

| Detection | UV @ 272 nm | Max absorption for alkyl-phenols; minimizes solvent cutoff noise.[1][2][4] |

| Mobile Phase A | 0.1% H₃PO₄ in Water | pH control (Suppression of silanol activity). |

| Mobile Phase B | 100% Acetonitrile | Strong elution solvent for lipophilic analytes.[2][4] |

Gradient Program

Note: 2,4,6-TiPP is more retained than Propofol.[1][2]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50 | Initial hold to settle baseline.[1][4] |

| 2.0 | 50 | Isocratic hold to separate early polar impurities. |

| 15.0 | 95 | Linear ramp to elute Propofol (~8 min) and 2,4,6-TiPP (~12 min).[1][2][4] |

| 20.0 | 95 | Wash step to remove highly lipophilic dimers. |

| 20.1 | 50 | Return to initial conditions.[2][4] |

| 25.0 | 50 | Re-equilibration (Critical for reproducibility). |

Sample Preparation

Diluent: 50:50 Acetonitrile:Water.[1][2][4]

-

Why? Matching the diluent to the starting gradient strength prevents "solvent shock" which causes peak splitting for early eluting compounds.[2]

-

Stock Solution: Dissolve 10 mg 2,4,6-TiPP standard in 10 mL ACN (1 mg/mL).

-

Working Standard: Dilute Stock to 5 µg/mL (0.005 mg/mL) in Diluent for sensitivity checks.

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and the separation mechanism.

Caption: Workflow for the extraction and RP-HPLC separation of 2,4,6-TiPP, highlighting the critical hydrophobicity-driven separation mechanism.

Method Validation (Self-Validating Systems)[1][2][5]

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following System Suitability Tests (SST) must be passed before every analysis run.

System Suitability Criteria

| Parameter | Acceptance Criteria | Logic |

| Resolution (Rs) | > 2.0 between Propofol and 2,4,6-TiPP | Ensures accurate integration without peak overlap. |

| Tailing Factor (T) | < 1.5 | Indicates minimal secondary silanol interactions.[1][2][4] |

| Precision (RSD) | < 2.0% (n=6 injections) | Confirms pump and injector stability. |

| Signal-to-Noise | > 10 (for LOQ standard) | Verifies sensitivity at the reporting threshold. |

Performance Data (Typical)

Troubleshooting Guide

Issue: Peak Tailing for 2,4,6-TiPP

-

Cause: Secondary interactions with free silanols on the silica base.[2][4]

-

Fix: Ensure mobile phase pH is acidic (pH 2.5).[1][2][4] If problem persists, switch to a "Base Deactivated" (BDS) or "Hybrid" (e.g., Waters XBridge) column.[1][2][4]

Issue: Retention Time Drift

-

Cause: Incomplete column re-equilibration after the gradient.[2][4]

-

Fix: Increase the post-run equilibration time (Step 25.0 min in protocol) by 2-3 minutes.

Issue: Baseline Noise at 272 nm

References

-

United States Pharmacopeia (USP). Propofol Injectable Emulsion Monograph: Organic Impurities.[1][2][4] USP-NF.[1][2][4] [1][2][4]

-

PubChem. this compound Compound Summary (CID 82158).[1][2][4][5] National Library of Medicine.[2][4] [1][2][4]

-

Bailey, L. C., et al. (1991).[1][2][4][7] The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography.[1][2][4][7] Journal of Pharmaceutical and Biomedical Analysis.[2][4][7]

-

Shevalkar, G., et al. (2024).[1][2][4] High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics.[2][4][8]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Details - Pesticide Info [pesticideinfo.org]

- 4. This compound | C15H24O | CID 82158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikidata [wikidata.org]

- 6. osha.gov [osha.gov]

- 7. The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography and by second derivative UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The 2,4,6-Triisopropylphenyl Group: A Bulky Shield in Organic Synthesis

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield when its protective role is complete. This guide provides a detailed exploration of the 2,4,6-triisopropylphenyl (TIP) moiety as a robust protecting group, with a primary focus on its application for phenols and a comparative overview of the related 2,4,6-triisopropylbenzenesulfonyl (Tis) group for amine protection.

The defining characteristic of the TIP group is its significant steric bulk. The three isopropyl groups positioned ortho and para to the point of attachment create a congested environment, effectively shielding the protected functional group from a wide range of reagents. This steric hindrance imparts a unique stability profile, making the TIP group an attractive choice for complex synthetic routes where orthogonality is crucial.

Section 1: Protection of Phenols with the 2,4,6-Triisopropylphenyl (TIP) Group

The hydroxyl group of phenols is a versatile functional group, but its acidity and nucleophilicity often necessitate protection during synthetic transformations. The bulky 2,4,6-triisopropylphenyl group can serve as a highly stable ether-based protecting group for phenols.

Rationale for Use

The primary motivation for employing the TIP group for phenol protection lies in its exceptional stability. The steric congestion provided by the three isopropyl groups renders the ether linkage highly resistant to cleavage under many standard reaction conditions, including those that might cleave less hindered ether protecting groups like methyl or benzyl ethers. This stability allows for a broader range of chemical transformations to be performed on other parts of the molecule without affecting the protected phenol.

Protection of Phenols: Synthesis of Aryl 2,4,6-Triisopropylphenyl Ethers

The formation of a sterically hindered diaryl ether, such as a TIP-protected phenol, can be challenging due to the steric hindrance around both coupling partners. Standard Williamson ether synthesis conditions are often sluggish. More advanced cross-coupling methodologies, such as the Ullmann condensation or the Buchwald-Hartwig amination, are generally more effective.

Diagram 1: General Workflow for TIP Protection of Phenols

Caption: Workflow for the protection of phenols using a TIP group via cross-coupling reactions.

Experimental Protocol: Representative Procedure for the Synthesis of a TIP-Protected Phenol via Ullmann-type Condensation

This protocol is a generalized procedure based on modern Ullmann condensation methods for the synthesis of sterically hindered diaryl ethers.[1][2] Optimization may be required for specific substrates.

Materials:

-

Aryl halide (e.g., 2,4,6-triisopropylbromobenzene) (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed toluene or dioxane

Procedure:

-

To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the aryl halide and the phenol, followed by the anhydrous, degassed solvent.

-

Seal the Schlenk tube and heat the reaction mixture to 110-130 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired TIP-protected phenol.

| Parameter | Condition | Rationale |

| Catalyst | CuI / 1,10-Phenanthroline | A common and effective catalytic system for Ullmann-type C-O bond formation. |

| Base | Cs₂CO₃ | A strong, insoluble base that facilitates the deprotonation of the phenol. |

| Solvent | Toluene or Dioxane | High-boiling, non-polar aprotic solvents suitable for high-temperature cross-coupling reactions. |

| Temperature | 110-130 °C | Elevated temperatures are often necessary to overcome the steric hindrance of the reactants. |

Deprotection of TIP-Protected Phenols

The high stability of the TIP ether linkage necessitates forcing conditions for its cleavage. Strong Brønsted acids or potent Lewis acids are typically required.

Diagram 2: Deprotection of TIP-Protected Phenols

Caption: General workflow for the deprotection of TIP-protected phenols using strong acids.

Experimental Protocol: Representative Procedure for the Deprotection of a TIP-Protected Phenol using Boron Tribromide (BBr₃)

This protocol is a generalized procedure for the cleavage of sterically hindered aryl ethers.[3][4] Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

TIP-protected phenol (1.0 equiv)

-

Boron tribromide (BBr₃) (2.0-3.0 equiv, 1.0 M solution in dichloromethane is recommended)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, dissolve the TIP-protected phenol in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the BBr₃ solution dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the deprotected phenol.

| Parameter | Condition | Rationale |

| Reagent | Boron Tribromide (BBr₃) | A powerful Lewis acid known for its effectiveness in cleaving aryl ethers. |

| Solvent | Anhydrous Dichloromethane | A common aprotic solvent for reactions involving BBr₃. |

| Temperature | -78 °C to room temperature | Initial cooling helps to control the exothermic reaction, followed by warming to drive the reaction to completion. |

Stability and Orthogonality

The TIP ether is stable to a wide range of reaction conditions, including:

-

Basic conditions: Resistant to strong bases such as hydroxides and alkoxides.

-

Organometallic reagents: Generally stable to Grignard reagents and organolithiums.

-

Reductive and Oxidative conditions: Stable to many common reducing and oxidizing agents that do not cleave aryl ethers.

This stability profile allows for orthogonal deprotection strategies in the presence of other common protecting groups. For instance, a TIP-protected phenol would remain intact under conditions used to remove silyl ethers (e.g., TBAF), benzyl ethers (e.g., hydrogenolysis), or acid-labile groups like Boc or trityl.

Section 2: Protection of Amines with the 2,4,6-Triisopropylbenzenesulfonyl (Tis) Group

A related and more widely documented application of the triisopropylphenyl moiety is the use of the 2,4,6-triisopropylbenzenesulfonyl (Tis) group for the protection of primary and secondary amines. The corresponding sulfonamides are highly stable and the steric bulk of the Tis group can influence the reactivity of the protected amine.

Protection of Amines: Synthesis of 2,4,6-Triisopropylbenzenesulfonamides

The Tis group is typically introduced by reacting the amine with 2,4,6-triisopropylbenzenesulfonyl chloride (TisCl) in the presence of a base.

Diagram 3: Protection of Amines with TisCl

Caption: Workflow for the protection of amines using 2,4,6-triisopropylbenzenesulfonyl chloride.

Experimental Protocol: General Procedure for the Protection of a Primary Amine with TisCl [5]

Materials:

-

Primary amine (1.0 equiv)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TisCl) (1.1 equiv)

-

Pyridine or triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base and stir the solution at room temperature for 10 minutes.

-

Add TisCl portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 2,4,6-triisopropylbenzenesulfonamide.

| Parameter | Condition | Rationale |

| Reagent | 2,4,6-Triisopropylbenzenesulfonyl chloride (TisCl) | A commercially available reagent for the introduction of the Tis group. |

| Base | Pyridine or Et₃N | To neutralize the HCl generated during the reaction. |

| Solvent | DCM or THF | Common aprotic solvents for sulfonylation reactions. |

Deprotection of 2,4,6-Triisopropylbenzenesulfonamides

The deprotection of Tis-protected amines can be challenging due to the stability of the sulfonamide bond. Reductive cleavage methods are often employed.

Experimental Protocol: Representative Procedure for the Reductive Deprotection of a Tis-Protected Amine [5]

Materials:

-

Tis-protected amine (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) (excess, e.g., 4.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

Procedure:

-

To a stirred suspension of LiAlH₄ in the anhydrous solvent at 0 °C under an inert atmosphere, add a solution of the Tis-protected amine in the same solvent dropwise.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine, which can be further purified if necessary.

| Parameter | Condition | Rationale |

| Reagent | Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent capable of cleaving the S-N bond of sulfonamides. |

| Solvent | THF or Et₂O | Anhydrous ethereal solvents are required for reactions with LiAlH₄. |

| Temperature | Reflux | Elevated temperatures are typically necessary to drive the reductive cleavage to completion. |

Conclusion

The 2,4,6-triisopropylphenyl (TIP) group and its sulfonic acid derivative (Tis) offer a valuable tool for the protection of phenols and amines, respectively, in complex organic synthesis. The significant steric bulk of the triisopropylphenyl moiety imparts a high degree of stability, allowing for a wide range of chemical transformations to be performed on other parts of a molecule. While the introduction and removal of these groups can require specific and sometimes harsh conditions, their robustness and orthogonality to many other common protecting groups make them a powerful option for challenging synthetic targets. The protocols provided herein serve as a guide for the application of this sterically demanding protecting group strategy.

References

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Ether cleavage. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Triisopropylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

ResearchGate. (n.d.). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Retrieved from [Link]

-

Reddit. (2018, November 26). BBr3 deprotection of ethers. How did it turn into a ketone? Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. PubMed Central. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]

-

ResearchGate. (n.d.). Synthesis of sterically hindered secondary diarylamines. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(17), 3894. [Link]

-

ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]

- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

NIH. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(29). [Link]

-

Organic Syntheses. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Retrieved from [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Protocol 5: Deprotection and Purification of Synthetic RNA. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Triisopropylbenzenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. Retrieved from [Link]

Sources

Application Note: A Robust GC-MS Protocol for the Analysis of 2,4,6-Triisopropylphenol in Complex Reaction Mixtures

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of 2,4,6-Triisopropylphenol in complex organic reaction mixtures. This compound, a sterically hindered phenolic compound, is a crucial antioxidant and stabilizer in various industries.[1] Its synthesis and subsequent use in chemical reactions necessitate a reliable analytical method to monitor reaction progress, assess product purity, and quantify its presence. This protocol addresses the challenges associated with the analysis of hindered phenols, including sample preparation from diverse reaction matrices and the optimization of chromatographic and mass spectrometric parameters. A silylation derivatization step is incorporated to enhance the volatility and chromatographic performance of the analyte. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a robust and reproducible method for the analysis of this compound.

Introduction: The Analytical Challenge of Hindered Phenols

This compound belongs to the class of sterically hindered phenols, which are widely used as antioxidants in plastics, fuels, and cosmetic products to prevent degradation.[1] The bulky isopropyl groups surrounding the hydroxyl moiety are key to its antioxidant activity but also present a challenge for analytical characterization. The hydroxyl group's polarity can lead to poor peak shape (tailing) and potential thermal degradation in the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures.[2] However, a successful GC-MS analysis of hindered phenols like this compound from a crude reaction mixture hinges on a meticulous sample preparation strategy and optimized instrumental conditions. This application note provides a comprehensive, step-by-step protocol designed to overcome these challenges, ensuring accurate and reliable results.

Scientific Principles and Methodological Choices

The protocol outlined below is built on established principles of analytical chemistry to ensure its trustworthiness and self-validating nature.

-

Sample Preparation: The initial step involves a liquid-liquid extraction (LLE) to isolate the phenolic compounds from the reaction mixture, which may contain catalysts, salts, and polar solvents. The choice of an appropriate extraction solvent and pH adjustment is critical for efficient recovery.[3][4][5]

-

Derivatization: To mitigate the issues of low volatility and peak tailing associated with the polar hydroxyl group, a derivatization step is employed. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used and effective technique for this purpose.[6] This chemical modification increases the volatility and thermal stability of the analyte, leading to improved chromatographic separation.[6][7]

-

Internal Standard: For accurate quantification, an internal standard (IS) is added to the sample prior to extraction. The IS should be a compound with similar chemical properties to the analyte but not present in the sample. The use of an IS compensates for any analyte loss during sample preparation and variations in injection volume.[8][9][10]

-

Chromatographic Separation: The choice of the GC column's stationary phase is paramount for achieving good separation. A mid-polarity column is often suitable for the analysis of derivatized phenols.[11][12] A programmed temperature ramp is utilized to ensure the efficient elution of compounds with varying boiling points.[13][14][15]

-

Mass Spectrometric Detection: The mass spectrometer provides definitive identification of this compound based on its unique mass spectrum and fragmentation pattern.[16][17][18][19]

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram:

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) (Internal Standard) | ≥99% | Sigma-Aldrich |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Sodium Sulfate | Anhydrous, Granular | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M solution | VWR |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |

| GC Vials and Caps | 2 mL, PTFE/Silicone septa | Agilent Technologies |

Sample Preparation

-

Reaction Quenching: Cool the reaction mixture (e.g., 1 mL) to room temperature. If the reaction was conducted under acidic or basic conditions, neutralize it carefully. For acidic catalysts, quenching with a saturated solution of sodium bicarbonate is recommended.

-

pH Adjustment: Adjust the pH of the aqueous layer to approximately 5-6 using 1 M HCl. This ensures that the phenolic compounds are in their protonated form, maximizing their solubility in the organic extraction solvent.

-

Internal Standard Spiking: Add a known amount of the internal standard (e.g., 100 µL of a 1 mg/mL solution of BHT in ethyl acetate) to the reaction mixture.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of ethyl acetate to the reaction mixture in a separatory funnel.

-

Shake vigorously for 2 minutes, venting frequently to release any pressure.

-

Allow the layers to separate and collect the upper organic layer.

-

Repeat the extraction twice more with 5 mL of ethyl acetate each time.

-

Combine the organic extracts.

-

-

Drying the Organic Phase: Dry the combined organic extracts over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature to obtain the crude extract.

-

Silylation Derivatization:

-

To the dried extract, add 200 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

-

Cool the vial to room temperature.

-

-

Dilution: Dilute the derivatized sample with ethyl acetate to a final volume of 1 mL in a GC vial.

GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Oven Program | Initial temp: 100°C, hold for 1 minRamp 1: 15°C/min to 250°CRamp 2: 30°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Scan |

| Scan Range | 40-450 m/z |

Data Analysis and Interpretation

-

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum of silylated this compound will show a characteristic molecular ion and fragmentation pattern. The NIST Mass Spectrometry Data Center is a valuable resource for reference spectra.[16][17][19]

-

Quantification: The concentration of this compound in the original reaction mixture can be calculated using the following formula, based on the response factor relative to the internal standard:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The response factor should be determined by analyzing a series of calibration standards containing known concentrations of the analyte and the internal standard.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Peak Tailing | Active sites in the GC system (liner, column). Incomplete derivatization. | Deactivate the inlet liner or use an ultra-inert liner. Ensure complete dryness of the sample before derivatization. Optimize derivatization time and temperature.[20][21][22][23][24] |

| Low Response | Inefficient extraction or derivatization. Analyte degradation in the inlet. | Optimize extraction pH and solvent volume. Check the age and storage of the derivatization reagent. Lower the inlet temperature if thermal degradation is suspected. |

| Ghost Peaks | Carryover from previous injections. Contamination of the syringe or inlet. | Run a solvent blank after each sample. Clean the syringe and replace the inlet septum and liner regularly. |

Safety Precautions

-

Handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25][26][27]

-

Derivatization reagents like BSTFA are moisture-sensitive and corrosive; handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a comprehensive and reliable GC-MS protocol for the analysis of this compound in reaction mixtures. By incorporating a systematic sample preparation procedure, including liquid-liquid extraction and silylation derivatization, this method overcomes the analytical challenges associated with this sterically hindered phenol. The detailed instrumental parameters and troubleshooting guide will enable researchers and scientists to obtain accurate and reproducible results, facilitating process monitoring and quality control in various chemical and pharmaceutical applications.

References

-

Agilent Technologies. (n.d.). GC & GC/MS Applications Overview. Retrieved from [Link]

-

Chromatography Online. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

-

EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

Laboratory Talk. (2001, October 29). Application Note on GC/MS analysis of phenols. Retrieved from [Link]

-

LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. Retrieved from [Link]

-

NCASI. (1997, March). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4,6-tris(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pesticide Info. (n.d.). 2,4,6-triisopropyl phenol - Chemical Details. Retrieved from [Link]

-

Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

YouTube. (2018, June 14). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. agilent.com [agilent.com]

- 8. epa.gov [epa.gov]

- 9. ncasi.org [ncasi.org]

- 10. population-protection.eu [population-protection.eu]

- 11. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]

- 12. agilent.com [agilent.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 16. This compound | C15H24O | CID 82158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Phenol, 2,4,6-tris(1-methylethyl)- [webbook.nist.gov]

- 18. This compound(2934-07-8) 13C NMR spectrum [chemicalbook.com]

- 19. Phenol, 2,4,6-tris(1-methylethyl)- [webbook.nist.gov]

- 20. agilent.com [agilent.com]

- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. m.youtube.com [m.youtube.com]

- 24. agilent.com [agilent.com]

- 25. leap.epa.ie [leap.epa.ie]

- 26. chem.libretexts.org [chem.libretexts.org]